C20 sphingosine
Overview
Description
Sphingosine (d201): is a long-chain amino alcohol that is a derivative of sphingosine, specifically with a 20-carbon chain. It is a crucial component of sphingolipids, which are essential constituents of cell membranes. Sphingosine (d20:1) plays a significant role in various cellular processes, including cell signaling, proliferation, and apoptosis.
Mechanism of Action
Target of Action
C20 Sphingosine, also known as Sphingosine (d20:1), Icosasphingosine, Icosasphing-4-enine, or Eicosasphingosine, is a long-chain base (LCB) that primarily targets the synaptic membrane glycosphingolipids of the mammalian brain . It is involved in the processes of cell signaling through interactions with membrane proteins, many of which are receptors .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets, leading to changes in the structure and function of the synaptic membrane. The sphingosine residues of bovine brain gangliosides show an increase in C20-sphingosine corresponding with an increase in sialic acid . This interaction affects the micellar size, with increases in sialic acid content decreasing micellar size .
Biochemical Pathways
This compound is involved in a variety of intricate metabolic pathways. The phosphorylation of sphingosine by sphingosine kinases (SphK1 & SphK2) produces S1P . Alternatively, sphingosine can be transported to the ER, where it is re-used for the formation of ceramide, by CerS, and the subsequent production of complex sphingolipids .
Pharmacokinetics
It is known that this compound is present quite exclusively in the brain , suggesting that it may have unique pharmacokinetic properties in this organ.
Result of Action
The result of this compound’s action is primarily seen in its effects on the structure and function of the synaptic membrane. The sphingosine residues of bovine brain gangliosides show an increase in C20-sphingosine corresponding with an increase in sialic acid . This leads to changes in the aggregation properties of gangliosides, which may prevent their segregation during membrane assembly and promote a uniform membrane matrix with minimum maintenance energy .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the percentage of C20-sphingosine containing gangliosides increases steadily with differentiation and age throughout life . This suggests that the action, efficacy, and stability of this compound may be influenced by factors such as the age and differentiation state of the organism.
Biochemical Analysis
Biochemical Properties
C20 Sphingosine participates in intricate metabolic pathways and interacts with various enzymes, proteins, and other biomolecules . For instance, it is involved in the formation of gangliosides, the major synaptic membrane glycosphingolipids of the mammalian brain . The sphingosine residues of bovine brain gangliosides show an increase in this compound corresponding with an increase in sialic acid .
Cellular Effects
This compound influences various types of cells and cellular processes . It plays an integral role in small- and large-scale body functions, including participation in membrane domains and signaling, cell proliferation, death, migration, invasiveness, inflammation, and central nervous system development .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms . It is involved in the aggregation of gangliosides, which may prevent their segregation during membrane assembly and promote a uniform membrane matrix with minimum maintenance energy . The sphingosine residues of bovine brain gangliosides show an increase in this compound corresponding with an increase in sialic acid .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . For instance, the sphingosine residues of bovine brain gangliosides show an increase in this compound corresponding with an increase in sialic acid .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It is a key component in the biosynthesis and catabolism of sphingolipids, playing an integral role in small- and large-scale body functions .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is located in multiple intracellular organelles, including the plasma membrane, intracellular vesicles and associated organelles (Golgi membranes, endosomes, etc.), mitochondria and even the nucleus .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . It is located in multiple intracellular organelles, including the plasma membrane, intracellular vesicles and associated organelles (Golgi membranes, endosomes, etc.), mitochondria and even the nucleus . The specific effects on its activity or function depend on its localization within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sphingosine (d20:1) can be synthesized through a multi-step process starting from palmitoyl CoA and serine. The initial step involves the condensation of these two compounds to form dihydrosphingosine. This intermediate is then reduced by NADPH to yield dihydrosphingosine (sphinganine). The next step involves acylation to form dihydroceramide, which is subsequently oxidized by FAD to produce ceramide. Finally, sphingosine (d20:1) is formed through the degradation of sphingolipids in the lysosome .
Industrial Production Methods: Industrial production of sphingosine (d20:1) typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pH, and reaction time to ensure the highest quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sphingosine (d20:1) undergoes various chemical reactions, including:
Oxidation: Sphingosine can be oxidized to form sphingosine-1-phosphate, a bioactive lipid involved in numerous cellular processes.
Phosphorylation: Sphingosine can be phosphorylated by sphingosine kinases to produce sphingosine-1-phosphate.
Acylation: Sphingosine can be acylated to form ceramide, another important sphingolipid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Phosphorylation: Sphingosine kinases in the presence of ATP.
Acylation: Fatty acyl-CoA in the presence of acyltransferases.
Major Products:
Sphingosine-1-phosphate: Formed through phosphorylation.
Ceramide: Formed through acylation.
Various oxidized derivatives: Formed through oxidation reactions.
Scientific Research Applications
Sphingosine (d20:1) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in liquid chromatography and mass spectrometry for the analysis of sphingolipids.
Biology: Plays a role in cell signaling pathways, influencing cell proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, inflammation, and metabolic disorders.
Industry: Utilized in the production of sphingolipid-based products and as a research tool in various biochemical assays
Comparison with Similar Compounds
Sphingosine (d181): An 18-carbon chain variant of sphingosine, commonly found in mammalian cells.
Ceramide: A sphingolipid formed from sphingosine through acylation, involved in cell signaling and apoptosis.
Uniqueness: Sphingosine (d20:1) is unique due to its longer 20-carbon chain, which may influence its interaction with cellular membranes and receptors. This structural difference can affect its biological activity and its role in cellular processes compared to other sphingosine variants .
Properties
IUPAC Name |
(E,2S,3R)-2-aminoicos-4-ene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h16-17,19-20,22-23H,2-15,18,21H2,1H3/b17-16+/t19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJSZHKGNMXZJN-YIVRLKKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316960 | |
Record name | C20-Sphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6918-49-6 | |
Record name | C20-Sphingosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6918-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C20-Sphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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